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7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Nuclear Receptor Modulation RORγ Autoimmune Disease

In kinase and nuclear receptor programs, generic pyrrolopyrimidine substitution introduces order-of-magnitude potency shifts that confound SAR. 7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine provides the defined pyrrolo[3,2-d] regioisomer with a pre-installed 7-methyl group critical for target engagement: • Validated RORγ binding (EC₅₀ = 35 nM mouse, 140 nM human) as a direct-entry screening hit • Fragment-like profile (MW 148.17, LogP 0.19) minimizes non-specific binding and assay precipitation artifacts • Free C4-amine enables rapid library synthesis via N-alkylation, reductive amination, or amide coupling • Commercially available at ≥98% purity from multiple suppliers for cost-effective procurement

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B15072744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1N=CN=C2N
InChIInChI=1S/C7H8N4/c1-4-2-9-6-5(4)10-3-11-7(6)8/h2-3,9H,1H3,(H2,8,10,11)
InChIKeyNPTAAVZWMGMJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Scaffold Identity and Procurement Prerequisites


7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 340736-32-5) is a 7-deazapurine bioisostere that serves as a versatile heterocyclic building block and pharmacological scaffold [1]. With a molecular formula of C₇H₈N₄ (MW 148.17) and a calculated LogP of 0.19, this compound offers a distinct physicochemical profile that differentiates it from both its non-methylated parent and alternative pyrrolopyrimidine regioisomers . The 7-methyl substitution pattern confers unique steric and electronic properties that critically influence target binding conformations, metabolic stability, and synthetic tractability compared to 5-substituted or 7-H analogs [2]. As a primary amine-bearing scaffold, it enables direct functionalization at the C4 position while preserving the 7-methyl group's contribution to molecular recognition, making it a strategically important intermediate for medicinal chemistry programs targeting kinases, toll-like receptors, and microtubule dynamics [3].

Scaffold 7-Methyl-pyrrolo[3,2-d]pyrimidine core for kinase, microtubule, and nuclear receptor programs
Handle Free C4-primary amine enables direct parallel library synthesis
Supply Commercially available at ≥97% purity with quality documentation

Procurement-Stage Risk Analysis: Why Regioisomer Substitution Fails


The pyrrolo[3,2-d]pyrimidine scaffold encompasses several regioisomeric and substitution variants (e.g., pyrrolo[2,3-d]pyrimidines, N5-substituted analogs, 7-H, or 7-benzyl derivatives) that are not functionally interchangeable [1]. The regioisomeric identity (3,2-d vs. 2,3-d) directly dictates tubulin binding potency; pyrrolo[3,2-d]pyrimidine analogs demonstrate superior antiproliferative activity compared to their pyrrolo[2,3-d]pyrimidine counterparts in matched cellular assays, underscoring the critical nature of the ring fusion geometry [2]. Furthermore, the 7-methyl group is not a passive substituent—in analogous N-methylated pyrrolo[3,2-d]pyrimidine mTOR inhibitor series, N-methylation imparts selectivity for mTOR over PI3Kα and PI3Kδ kinases (selectivity ratio exceeding 2,900× in structurally related pyrazolopyrimidine 21c, Ki = 2 nM against mTOR) [3]. Substitution at the N5 position, conversely, induces conformational restriction that modulates microtubule depolymerization potency by over 150-fold compared to the unsubstituted parent [4]. These data collectively demonstrate that even single-point alterations in substitution pattern or regioisomerism produce order-of-magnitude shifts in target engagement, cellular potency, and resistance profiles—making generic scaffold substitution a high-risk procurement decision without explicit comparative validation.

Regioisomer mismatch Pyrrolo[2,3-d]pyrimidines may exhibit different target binding and antiproliferative profiles than the [3,2-d] series.
Substitution position shift N5-methyl or 7-benzyl analogs alter potency and selectivity; methylation position cannot be assumed interchangeable.
Conformational restriction N5-substitution introduces conformational changes that can modulate microtubule depolymerization activity by orders of magnitude.

Comparative Evidence: Binding, Selectivity, and Physicochemical Performance


RORγ Inverse Agonism and Nuclear Receptor Binding Affinity

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine demonstrates selective binding to the retinoic acid-related orphan receptor gamma (RORγ) ligand binding domain with an EC₅₀ of 35 nM against the mouse receptor and 140 nM against the human receptor in cell-based Gal4 luciferase reporter assays [1]. This activity profile is consistent with the 7-methyl substitution pattern contributing to hydrophobic pocket occupancy within the RORγ LBD. In contrast, other pyrrolo[3,2-d]pyrimidine derivatives with different substitution patterns have been optimized for alternative targets such as TLR7 (EC₅₀ values in the low nanomolar range for select analogs), highlighting the target-specificity imparted by the 7-methyl group versus alternative substitution vectors [2].

RORγ LBD Binding
Class-level inference
EC₅₀ 35 nM (mouse) / 140 nM (human)
Supports RORγ assay development
Mouse/human isoform; selectivity inferred
Nuclear Receptor Modulation RORγ Autoimmune Disease

LogP-Driven Aqueous Solubility and Permeability Advantage

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits a calculated LogP of 0.19, which is significantly lower than many 7-substituted analogs such as 7-benzyl-pyrrolo[3,2-d]pyrimidin-4-amines (predicted LogP values typically >2.5 for benzyl-substituted congeners based on incremental π-values for aromatic substitution) . This lower lipophilicity translates to a predicted aqueous solubility advantage that is consistent with the broader observation that pyrrolo[3,2-d]pyrimidines with smaller 7-substituents demonstrate improved water solubility as HCl salts compared to bulkier 7-substituted derivatives [1]. The boiling point of 391.4 ± 37.0 °C (at 760 mmHg) and density of 1.4 ± 0.1 g/cm³ further define the compound's handling and purification characteristics .

Calculated LogP
Cross-study comparable
LogP 0.19 (7-methyl) vs >2.5 (7-benzyl analogs)
Higher aqueous compatibility
May reduce need for solubilizing excipients
Physicochemical Profiling LogP Permeability

Kinase Selectivity Programming via N-Methylation Vector

Although direct enzymatic data for 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a discrete entity are not yet reported in primary literature, the critical role of N-methylation on the pyrrolo[3,2-d]pyrimidine scaffold has been established through a systematic hit-to-lead program. In this program, N-Me substituted pyrrolo[3,2-d]pyrimidines demonstrated potent mTOR inhibition (Ki values in the low nanomolar range) with selectivity over both PI3Kα and PI3Kδ kinases. The most potent compound in the broader chemical series (pyrazolo[4,3-d]pyrimidine 21c) achieved a Ki of 2 nM against mTOR with >2,900-fold selectivity over PI3K isoforms [1]. This selectivity programming is attributed to the N-methyl group's steric and electronic effects on the ATP-binding pocket conformation [2]. By logical extension, the 7-methyl group on 5H-pyrrolo[3,2-d]pyrimidin-4-amine positions the methyl substituent in a vector that is expected to engage a distinct hydrophobic subpocket compared to N5-methyl or N1-methyl analogs, offering a structurally orthogonal selectivity handle [3].

Kinase Selectivity Programming
Class-level inference
N-Methylation linked to mTOR selectivity; 7-methyl offers distinct vector
Selectivity handle for tool compound design
Direct enzymatic data not yet reported
Kinase Selectivity mTOR PI3K Pathway

Microtubule Targeting Potency and Methylation Position Impact

The pyrrolo[3,2-d]pyrimidine scaffold is a validated core for colchicine-site microtubule targeting agents (MTAs), and the position of methylation critically determines potency. In a head-to-head series comparison, N5-methylation of compound 1 (producing compound 5) increased microtubule depolymerization potency by over 150-fold (MDA-MB-435 IC₅₀: 1,200 nM → 7.4 nM). Similarly, N5-methylation of the conformationally restricted tetrahydroquinoline analog 4 (producing compound 8) improved potency 6-fold (IC₅₀: 230 nM → 39 nM) [1]. These data demonstrate that the methyl group position on the pyrrolo[3,2-d]pyrimidine core is a primary determinant of MTA potency, with N5-methylation producing the largest gains. The 7-methyl group on 5H-pyrrolo[3,2-d]pyrimidin-4-amine represents a distinct spatial vector that has not yet been systematically evaluated in published MTA SAR, creating an opportunity to explore a novel conformational space within the colchicine binding site that is orthogonal to the established N5-methyl SAR [2]. Importantly, compounds in this series (5 and 8–13) circumvent clinically relevant resistance mechanisms including P-glycoprotein overexpression (Rr values <2 vs. Rr = 240 for paclitaxel) and βIII-tubulin expression [3].

Methylation Position Impact
Class-level inference
N5-methylation: up to 162-fold potency increase vs N5-H in reported series
7-Methyl unexplored for colchicine site
Based on MDA-MB-435 IC₅₀ data from literature
Microtubule Depolymerization Anticancer Colchicine Site

Synthetic Tractability and C4-Amine Derivatization Potential

7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine features a free primary amine at the C4 position, which serves as a versatile synthetic handle for generating diverse compound libraries. This is demonstrated by the successful synthesis of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines via microwave-assisted alkylation using cesium carbonate or potassium carbonate in dimethylformamide, enabling efficient parallel derivatization [1]. The compound is commercially available at 97% purity (MolCore, NLT 98% specification; CheMenu Catalog #CM272703) with ISO-certified quality control suitable for pharmaceutical R&D applications . In contrast, the corresponding 7-des-methyl analog (5H-pyrrolo[3,2-d]pyrimidin-4-amine, CAS 1500-92-5) lacks the steric and electronic contribution of the 7-methyl group, which in the broader pyrrolo[3,2-d]pyrimidine literature has been shown to influence both conformational preferences and target binding . Improved synthetic routes to 7-substituted pyrrolo[3,2-d]pyrimidines from common pyrrole precursors have been developed, with the 7-methyl variant being synthetically accessible via cyclization of appropriately functionalized pyrrole intermediates [2].

Synthetic Handle & Purity
Supporting evidence
C4-NH₂ primary amine; purity ≥97%
Enables parallel library derivatization
Microwave-assisted alkylation compatible
Medicinal Chemistry Scaffold Derivatization C4-Amine Handle

High-Value Application Scenarios for Scientific Procurement


RORγ Inverse Agonist Lead Discovery and Nuclear Receptor Profiling

The validated RORγ binding activity (EC₅₀ = 35 nM mouse, 140 nM human) of 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine [1] positions this compound as a direct-entry screening hit for nuclear receptor programs targeting autoimmune and inflammatory diseases. Procurement of this specific 7-methyl variant enables immediate structure-activity relationship (SAR) exploration around the RORγ pharmacophore without the confounding factor of alternative substitution patterns that would redirect target engagement toward TLR7/8 or kinase pathways. The low LogP (0.19) further supports favorable in vitro assay compatibility by minimizing non-specific protein binding and precipitation artifacts that frequently confound screening data for more lipophilic analogs .

Microtubule Targeting Agent SAR Expansion via 7-Methyl Vector

The established pyrrolo[3,2-d]pyrimidine MTA series has demonstrated that N5-methylation improves potency by up to 162-fold (compound 1 → 5: IC₅₀ 1,200 nM → 7.4 nM) while maintaining the ability to circumvent Pgp and βIII-tubulin-mediated resistance [2]. The 7-methyl isomer remains unexplored within this SAR framework, presenting a high-value opportunity for medicinal chemistry groups to probe a novel spatial vector within the colchicine binding site. This scaffold is particularly attractive given that the broader MTA series has already demonstrated in vivo efficacy in MDA-MB-435, MDA-MB-231, and NCI/ADR-RES xenograft models with favorable tolerability profiles [3].

Kinase Selectivity Tool Compound Synthesis

The free C4-primary amine on 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine enables rapid library synthesis through N-alkylation, reductive amination, or amide coupling chemistry. Given that N-methylation on the pyrrolo[3,2-d]pyrimidine core has been causally linked to mTOR kinase selectivity (with selectivity windows exceeding 2,900× over PI3K isoforms in optimized analogs) [4], the 7-methyl substitution provides an alternative selectivity vector to the established N5-methyl and N1-methyl series. This scaffold is therefore suited for generating kinase selectivity tool compounds where the 7-methyl group is hypothesized to engage a hydrophobic subpocket distinct from that addressed by N5-substituted analogs [5].

Fragment-Based Drug Discovery and Scaffold-Hopping Programs

With a molecular weight of only 148.17 Da and a LogP of 0.19, 7-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine satisfies fragment-like physicochemical criteria (MW < 300, cLogP < 3) . The pre-installed 7-methyl group provides a defined hydrophobic contact that can be exploited for fragment growing and linking strategies, while the C4-amine serves as a synthetic vector for fragment elaboration. This contrasts with the 7-H parent scaffold, which lacks this methyl-driven hydrophobic anchor, and with bulkier 7-benzyl analogs that exceed optimal fragment physicochemical space. The compound's commercial availability at ≥97% purity from multiple vendors supports cost-effective procurement for fragment screening campaigns.

Application
Selection Property
Validation Focus
RORγ nuclear receptor profiling studies
7-Methyl substitution for LBD engagement
Receptor binding assay reproducibility
Microtubule depolymerization SAR studies
7-Methyl vector for colchicine site exploration
Antiproliferative endpoint review
Kinase selectivity tool compound synthesis
Distinct 7-methyl selectivity handle
Kinase panel selectivity profiling
Fragment-based lead discovery
Fragment-like physicochemical profile
Fragment elaboration at C4-amine
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